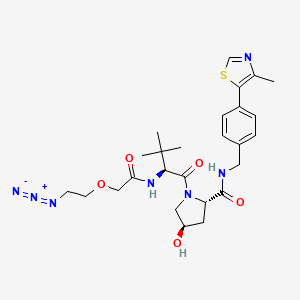

(S,R,S)-AHPC-PEG1-N3

Description

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCURZJBLHZABY-ZRCGQRJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-PEG1-N3: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (S,R,S)-AHPC-PEG1-N3 molecule, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the chemical structure, synthesis, and application of this compound, offering a valuable resource for professionals engaged in the field of targeted protein degradation.

Core Concepts: Structure and Function

This compound is a synthetic bifunctional molecule composed of three key components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC ((S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine) moiety serves as a high-affinity ligand for the VHL E3 ubiquitin ligase. The specific stereochemistry of (S,R,S) is crucial for effective binding and recruitment of the VHL protein.

-

A Single-Unit Polyethylene Glycol (PEG1) Linker: A short PEG linker connects the VHL ligand to the reactive handle. The inclusion of a PEG moiety can enhance the aqueous solubility of the resulting PROTAC molecule.[1] The linker's length and composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

-

A Terminal Azide (B81097) (N3) Group: This functional group acts as a reactive handle for the facile conjugation to a target protein ligand via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

The strategic combination of these elements makes this compound a versatile tool for the modular synthesis of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₅N₇O₅S | |

| Molecular Weight | 557.67 g/mol | |

| CAS Number | 2101200-09-1 | |

| Appearance | Powder | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

Synthesis of the (S,R,S)-AHPC Precursor (VH032 Amine)

A multi-gram scale synthesis of the (S,R,S)-AHPC amine precursor has been reported, providing a feasible route to the core VHL ligand.[2] This process typically involves several steps, including the coupling of key building blocks and subsequent deprotection steps.

General Protocol for Coupling of a PEG-Azide Linker to (S,R,S)-AHPC

This protocol describes a general method for the conjugation of a PEG-azide linker to the (S,R,S)-AHPC amine.

Materials:

-

(S,R,S)-AHPC (VH032 amine)

-

2-(2-Azidoethoxy)acetic acid

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

Procedure:

-

Dissolve (S,R,S)-AHPC and 2-(2-Azidoethoxy)acetic acid in anhydrous DMF.

-

Add HATU, HOBt, and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction and purify the product by flash column chromatography.

-

Confirm the product identity and purity by NMR and LC-MS.

Application in PROTAC Synthesis: A Click Chemistry Approach

The terminal azide group of this compound allows for its efficient conjugation to a target protein ligand containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach offers high yields, mild reaction conditions, and excellent functional group tolerance, making it a powerful tool for the rapid assembly of PROTAC libraries.[2]

General Protocol for PROTAC Synthesis via CuAAC

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Copper(I)-stabilizing ligand (e.g., THPTA)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve this compound and the alkyne-functionalized target protein ligand in a suitable solvent system.

-

In a separate vial, prepare a premix of CuSO₄ and the stabilizing ligand.

-

Add the copper catalyst premix to the solution of the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC product using preparative HPLC.

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

PROTAC Mechanism of Action and Experimental Workflow

The ultimate function of a PROTAC synthesized from this compound is to induce the degradation of a specific target protein. The general mechanism and a typical experimental workflow for evaluating a novel PROTAC are illustrated below.

PROTAC Mechanism of Action

A generalized workflow for the development and evaluation of a PROTAC synthesized using this compound is depicted below. This workflow highlights the key stages from chemical synthesis to biological validation.

PROTAC Development Workflow

Quantitative Data on VHL-Recruiting PROTACs

While specific binding affinity data for this compound is not prominently available, the (S,R,S)-AHPC core is a well-characterized VHL ligand. The binding affinity of the final PROTAC to VHL is a critical parameter for its efficacy. The following table presents representative degradation data for VHL-based PROTACs with short PEG linkers, illustrating the potency that can be achieved.

| PROTAC | Target Protein | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| Hypothetical PROTAC A | Target X | PEG1 | 50 | >90 | Cancer Cell Line | N/A |

| Hypothetical PROTAC B | Target Y | PEG2 | 25 | >95 | Cancer Cell Line | N/A |

| NR-11c | p38α | PEG3 | ~100 | ~80 | MDA-MB-231 | [3] |

Note: The data for Hypothetical PROTACs A and B are illustrative and based on typical performance of similar PROTACs. The data for NR-11c is from a published study and uses a slightly longer PEG linker.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a "clickable" azide handle, facilitates the modular and efficient synthesis of novel protein degraders. The principles and protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their efforts to develop next-generation therapeutics based on targeted protein degradation. As the field of PROTACs continues to expand, the availability of well-characterized and readily functionalizable building blocks like this compound will be instrumental in accelerating the discovery of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-PEG1-N3: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-PEG1-N3 is a synthetic chemical tool pivotal in the advancement of targeted protein degradation (TPD). It is not a therapeutic agent in itself, but a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule comprises three key functional components: the (S,R,S)-AHPC moiety, which serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase; a single polyethylene (B3416737) glycol (PEG) unit that acts as a linker; and a terminal azide (B81097) (N3) group, which enables facile conjugation to a target protein ligand via "click chemistry." The fundamental mechanism of action of a PROTAC incorporating this compound is to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest. This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key biological pathways and experimental workflows.

Introduction: The Ubiquitin-Proteasome System and PROTACs

The Ubiquitin-Proteasome System (UPS) is a highly regulated cellular process responsible for the degradation of intracellular proteins.[1] This pathway involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2] The E3 ligase is the substrate recognition component of this system, responsible for selectively binding to target proteins and catalyzing the transfer of ubiquitin to them. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.[1][3]

PROTACs are heterobifunctional molecules designed to co-opt the UPS for therapeutic benefit. They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]

This compound is a key reagent for the synthesis of VHL-recruiting PROTACs. The (S,R,S)-AHPC portion is a derivative of the VHL ligand VH032.[6][7] The azide group allows for the straightforward attachment of a "warhead" ligand that targets a specific protein for degradation.

The Core Mechanism of Action

The mechanism of action of a PROTAC synthesized using this compound can be dissected into a series of orchestrated steps that form a catalytic cycle.

Ternary Complex Formation

The cornerstone of PROTAC activity is the formation of a productive ternary complex, consisting of the VHL E3 ligase, the PROTAC, and the target protein.[4][5] The (S,R,S)-AHPC moiety of the PROTAC binds to the substrate recognition pocket of VHL, while the "warhead" end of the PROTAC binds to the POI. The PEG1 linker bridges these two interactions. The stability and conformation of this ternary complex are critical for the subsequent ubiquitination step.

dot

Caption: Formation of the key VHL-PROTAC-POI ternary complex.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the catalytic machinery of the VHL E3 ligase is brought into close proximity with the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain, which acts as a degradation signal.

dot

Caption: E3 ligase-mediated poly-ubiquitination of the POI.

Proteasomal Degradation

The poly-ubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically cleaves the POI into small peptides, while the ubiquitin molecules are recycled.

Catalytic Cycle

After the degradation of the POI, the PROTAC and the VHL E3 ligase are released and can engage another molecule of the POI, thus acting catalytically. This substoichiometric nature of PROTACs is a key advantage over traditional inhibitors.

dot

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data

The efficacy of a PROTAC is underpinned by the binding affinities of its constituent parts for their respective protein partners. The following tables summarize key binding parameters for VHL ligands similar to (S,R,S)-AHPC.

Table 1: Binding Affinity of VHL Ligands

| Compound | Assay Method | Kd (nM) | Reference |

| VH032 | TR-FRET | 33.4 | [8] |

| VH298 | TR-FRET | 18.9 | [8] |

| VH101 | ITC | 44 | [9] |

| VHL Ligand 14 | IC50 | 196 | [10] |

| BODIPY FL VH032 | TR-FRET | ~3.0 | [8] |

Table 2: Thermodynamic Parameters of VHL Ligand Binding (ITC)

| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| VH032 derivative | -8.4 | -10.3 | 1.9 | [11] |

| Compound 14a | -8.7 | -11.7 | 3.0 | [12] |

Table 3: Kinetic Parameters of VHL Ligand Binding (SPR)

| Compound | kon (M-1s-1) | koff (s-1) | KD (nM) | Reference |

| MZ1 (binary) | 1.2 x 105 | 2.3 x 10-3 | 19 | [13][14] |

| AT1 (binary) | 1.5 x 105 | 1.1 x 10-2 | 73 | [13][14] |

| MZ1 (ternary with Brd4BD2) | 2.5 x 105 | 4.8 x 10-4 | 1.9 | [13][14] |

Experimental Protocols

The characterization of PROTACs synthesized from this compound involves a suite of biophysical and cell-based assays to confirm their mechanism of action.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in the levels of the target protein.

dot

Caption: A typical workflow for Western blot analysis.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).[3][15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting:

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][5]

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[5]

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of the VHL ligand portion of the PROTAC.

Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4). Prepare a solution of the VHL protein complex (VBC: VHL, Elongin B, and Elongin C) and a fluorescently labeled VHL ligand (tracer).[16][17]

-

Assay Setup: In a microplate, add a fixed concentration of the VBC complex and the fluorescent tracer.

-

Competition: Add serial dilutions of the unlabeled VHL ligand (the PROTAC or its VHL-binding moiety).

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable model to determine the IC50, which can be converted to a Ki value.[18]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Dialyze the VHL protein complex and the PROTAC into the same buffer to minimize heats of dilution.[4][19]

-

ITC Experiment:

-

Load the VHL protein complex into the sample cell of the calorimeter.

-

Load the PROTAC into the injection syringe at a concentration 10-20 times higher than the protein.[4]

-

Perform a series of injections of the PROTAC into the protein solution at a constant temperature.

-

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][20]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (on-rate, kon, and off-rate, koff) of binding interactions in real-time.

Protocol:

-

Chip Preparation: Immobilize the VHL protein complex onto a sensor chip.[13][21]

-

Binding Analysis:

-

Flow a series of concentrations of the PROTAC (analyte) over the chip surface.

-

The binding of the PROTAC to the immobilized VHL causes a change in the refractive index, which is measured as a response.

-

-

Regeneration: After each binding cycle, regenerate the chip surface to remove the bound analyte.

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (kon and koff) and the dissociation constant (KD).[13][21][22]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the VHL E3 ligase complex, the purified POI, and the PROTAC.[23][24]

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Quenching and Analysis: Stop the reaction and analyze the ubiquitination of the POI by Western blotting using an anti-ubiquitin or anti-POI antibody.[25]

Quantitative Mass Spectrometry-Based Proteomics

This powerful technique can be used to assess the selectivity of the PROTAC by quantifying changes in the entire proteome upon treatment.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells and extract the proteins.[10][26]

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[26][27]

-

Data Analysis: Use specialized software to identify and quantify thousands of proteins. Compare the protein abundance between the PROTAC-treated and control samples to identify the intended target and any potential off-targets.[26][28]

Conclusion

This compound is a valuable chemical probe that enables the construction of VHL-recruiting PROTACs. Its mechanism of action, when incorporated into a PROTAC, is to hijack the ubiquitin-proteasome system to induce the selective degradation of a target protein. A thorough understanding of this mechanism, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is essential for the successful design and development of novel protein degraders for therapeutic and research applications. The ability to rationally design molecules that can eliminate disease-causing proteins at a sub-stoichiometric concentration represents a paradigm shift in drug discovery, and reagents like this compound are at the forefront of this exciting field.

References

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Protein Degrader [proteomics.com]

- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tainstruments.com [tainstruments.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. bio-rad.com [bio-rad.com]

- 23. lifesensors.com [lifesensors.com]

- 24. PA770 - PROTAC[R] VHL/Mouse - 2BScientific [2bscientific.com]

- 25. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

(S,R,S)-AHPC-PEG1-N3 as a VHL Ligand: A Technical Guide for Drug Discovery

(S,R,S)-AHPC-PEG1-N3 , also known as VH032-PEG1-N3, is a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a single polyethylene (B3416737) glycol (PEG) unit and a terminal azide (B81097) group. This chemical entity is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. The azide handle allows for the straightforward attachment of a target-binding warhead via "click chemistry," enabling the rapid synthesis of diverse PROTAC libraries for drug discovery and development.

This technical guide provides an in-depth overview of this compound, its binding characteristics, and its application in the synthesis and evaluation of PROTACs.

Core Concepts and Mechanism of Action

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.

(S,R,S)-AHPC is a potent and well-characterized ligand that binds to the VHL E3 ligase. The PEG1 linker in this compound provides a short, flexible spacer, and the terminal azide group is a versatile chemical handle for conjugation to a warhead molecule containing a complementary alkyne group.

Quantitative Data: Binding Affinity of the VHL Ligand

| Ligand | Assay Method | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |

| VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 33.4 nM[1] | 77.8 nM[1] |

| VH032 | Fluorescence Polarization (FP) | 142.1 nM[1] | 352.2 nM[1] |

Experimental Protocols

The following sections detail the key experimental procedures for utilizing this compound in PROTAC development.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound with a target protein-binding warhead containing a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized warhead

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Solvent (e.g., Dimethylformamide/water mixture)

Procedure:

-

Dissolve the alkyne-functionalized warhead and this compound in a suitable solvent mixture (e.g., DMF/H₂O).

-

Add a freshly prepared solution of sodium ascorbate to the reaction mixture.

-

Add a solution of copper(II) sulfate.

-

If necessary, add TCEP to maintain the copper in its +1 oxidation state.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, purify the PROTAC product using reverse-phase HPLC.

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

VHL Binding Affinity Determination (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled VHL ligand.

Materials:

-

GST-tagged VCB (VHL-Elongin B-Elongin C) complex

-

BODIPY FL VH032 (fluorescent probe)

-

Europium-labeled anti-GST antibody

-

Test compounds (including this compound or resulting PROTAC)

-

Assay buffer

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the GST-VCB complex to the wells of a 384-well plate.

-

Add the test compound dilutions to the wells.

-

Add the Europium-labeled anti-GST antibody and the BODIPY FL VH032 fluorescent probe.

-

Incubate the plate at room temperature.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate IC₅₀ values from the dose-response curves.

Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the target protein and the loading control.

-

Incubate with the appropriate secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation. From this data, DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values can be calculated.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Synthesis and Evaluation

References

(S,R,S)-AHPC-PEG1-N3: A Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG1-N3 is a key chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a pre-synthesized E3 ligase ligand-linker conjugate, specifically designed for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, offering detailed methodologies and insights for researchers in drug discovery and chemical biology.

This compound incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ligand is connected to a short, flexible 1-unit polyethylene (B3416737) glycol (PEG) linker, which terminates in a chemically versatile azide (B81097) (N3) group. The azide functionality makes it an ideal building block for "click chemistry," a set of highly efficient and specific reactions for molecular assembly. This allows for the straightforward conjugation of a target-protein-binding ligand (warhead) to create a heterobifunctional PROTAC.

The fundamental principle of a PROTAC is to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the POI into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Core Components and Design Rationale

The design of this compound reflects a convergence of key learnings in PROTAC development:

-

(S,R,S)-AHPC as the VHL Ligand: The (S,R,S) stereoisomer of AHPC has been optimized for high-affinity and selective binding to the VHL E3 ligase, a crucial factor for the efficient recruitment of the degradation machinery.

-

PEG1 Linker: The single polyethylene glycol unit provides a short, flexible, and hydrophilic spacer. Linker composition and length are critical determinants of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. While longer PEG chains can enhance solubility, a shorter linker like PEG1 can be optimal for certain target proteins where a more compact ternary complex is favored.

-

Azide (N3) Terminus: The azide group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, proceed under mild conditions, and are orthogonal to most biological functional groups, making them ideal for the final conjugation step in PROTAC synthesis.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for VHL-recruiting PROTACs, illustrating the impact of linker composition and target protein on degradation potency. While specific data for a PROTAC synthesized directly from this compound is not available in the public domain, the data presented for structurally similar PROTACs provides a valuable reference.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |

| RC-2 | BTK | Mino | <10 | ~90 | Acrylamide |

| IR-2 | BTK | Mino | <10 | ~90 | Acrylamide |

| NC-1 | BTK | Mino | 2.2 | 97 | Non-covalent |

| RC-3 | BTK | Mino | <10 | >85 | Cyano-acrylamide |

Note: The data in this table is derived from studies on various VHL-based PROTACs and is intended for illustrative purposes to demonstrate typical performance metrics.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.

Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized warhead to this compound.

Materials:

-

This compound

-

Alkyne-functionalized warhead (ligand for the protein of interest)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

Purification supplies (e.g., HPLC system)

Procedure:

-

Dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.2 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction and dilute the mixture with an appropriate solvent.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the steps to quantify the reduction in target protein levels in cells treated with a synthesized PROTAC.

Materials:

-

Cells expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat the cells with increasing concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples with Laemmli buffer and denature by boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate key processes in the discovery and mechanism of action of this compound-based PROTACs.

(S,R,S) Stereochemistry in AHPC Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) ligands, with a particular focus on their critical role in the development of Proteolysis Targeting Chimeras (PROTACs). The specific (S,R,S) stereochemistry is paramount for high-affinity binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.

Core Concepts: The Significance of (S,R,S) Stereochemistry

(S,R,S)-AHPC serves as a potent E3 ligase ligand, a foundational component of PROTACs. These heterobifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The precise three-dimensional arrangement of the atoms in the (S,R,S) stereoisomer of AHPC is crucial for its effective binding to the VHL protein. This high-affinity interaction is a prerequisite for the formation of a stable ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient ubiquitination. Other stereoisomers, such as the (S,S,S) form, exhibit significantly weaker binding and are often used as negative controls in experiments.

Data Presentation: Quantitative Analysis of (S,R,S)-AHPC-based PROTACs

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of a target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes the performance of several PROTACs that utilize (S,R,S)-AHPC derivatives as the VHL ligand.

| PROTAC Name/Identifier | Target Protein | VHL Ligand Moiety | DC50 (nM) | Dmax (%) | Cell Line |

| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | <1 | >90 | Castration-Resistant Prostate Cancer (CRPC) cells |

| PROTAC 1 | BRD4 | (S,R,S)-AHPC-based | 15 | ~95 | HEK293T |

| PROTAC 2 | RIPK2 | (S,R,S)-AHPC-based | 5.6 | >95 | THP-1 |

| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | 1110 | Not Specified | Ba/F3 cells[1] |

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of a PROTAC using (S,R,S)-AHPC-Amine Derivative

This protocol outlines the coupling of an amine-containing (S,R,S)-AHPC derivative to a target protein ligand possessing a carboxylic acid functional group.

Materials:

-

(S,R,S)-AHPC-amine derivative (e.g., (S,R,S)-AHPC-C2-NH2)

-

Target protein ligand with a carboxylic acid moiety

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Purification: Preparative HPLC (High-Performance Liquid Chromatography)

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add the (S,R,S)-AHPC-amine derivative (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR (Nuclear Magnetic Resonance) spectroscopy.

Asymmetric Synthesis of Chiral Pyrrolidine (B122466) Scaffolds

The synthesis of the core (S,R,S)-AHPC structure relies on stereoselective methods to establish the desired stereocenters. Asymmetric synthesis of chiral pyrrolidines, the core of the AHPC ligand, can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods. A representative approach involves the enantioselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization.

Example of a Key Step: Asymmetric Michael Addition

-

To a solution of a chiral catalyst (e.g., a proline-derived organocatalyst) in an appropriate solvent (e.g., CH2Cl2) at a specific temperature (e.g., -20 °C), add the α,β-unsaturated aldehyde or ketone.

-

Slowly add the nucleophile (e.g., a malonate derivative) to the reaction mixture.

-

Stir the reaction for a specified period, monitoring its progress by TLC (Thin-Layer Chromatography) or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the product by column chromatography to obtain the enantioenriched Michael adduct.

-

The resulting adduct can then be further manipulated through a series of reactions, including reduction and cyclization, to form the desired chiral pyrrolidine ring with the correct stereochemistry.

Mandatory Visualizations

Signaling Pathway of PROTAC-mediated Protein Degradation

References

An In-Depth Technical Guide to (S,R,S)-AHPC-PEG1-N3: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG1-N3 is a crucial research chemical extensively utilized in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a bifunctional linker, incorporating a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a single polyethylene (B3416737) glycol (PEG) unit terminating in an azide (B81097) (N3) group.[1][2] This azide functionality makes it an ideal component for "click chemistry" reactions, allowing for the straightforward and efficient conjugation to a target protein ligand.[1] This guide provides a comprehensive overview of the technical details, properties, and applications of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2101200-09-1 | [1][2] |

| Synonyms | VH032-PEG1-N3, VHL Ligand-Linker Conjugates 9 | [1] |

| Molecular Formula | C₂₆H₃₅N₇O₅S | [2] |

| Molecular Weight | 557.67 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥95% | [2] |

Solubility and Storage

Proper handling and storage are critical to maintain the integrity and activity of this compound.

| Parameter | Details | Reference |

| Solubility | DMSO: 100 mg/mL (179.32 mM) (requires sonication) H₂O: < 0.1 mg/mL (insoluble) | [1] |

| Storage (Stock Solution) | -80°C for 6 months -20°C for 1 month | [1] |

| Storage (Solid) | 2-8°C | [2] |

| Handling | It is recommended to use freshly opened DMSO due to its hygroscopic nature, which can affect solubility. For in vivo experiments, prepare solutions fresh on the same day. | [1] |

Mechanism of Action in PROTAC Technology

This compound is a fundamental component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The (S,R,S)-AHPC portion of the molecule specifically binds to the VHL E3 ligase.[1]

Caption: PROTAC signaling pathway utilizing a this compound based PROTAC.

Experimental Protocols

While specific experimental conditions will vary depending on the target protein and the alkyne-containing ligand, the following provides a general workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to synthesize a PROTAC using this compound.

Caption: General experimental workflow for PROTAC synthesis via click chemistry.

Disclaimer: This is a generalized protocol. Researchers should optimize reaction conditions, including solvent, temperature, and catalyst concentrations, for their specific application.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a building block for the synthesis of PROTACs.[1] Its azide handle allows for the facile conjugation to a wide variety of target protein ligands that have been functionalized with an alkyne group. This modularity enables the rapid generation of PROTAC libraries to screen for optimal target protein degradation. By varying the target ligand, linker length and composition, researchers can fine-tune the potency and selectivity of the resulting PROTAC. This approach has proven to be a powerful strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.

Safety Information

References

An In-depth Technical Guide to VHL-Recruiting PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][2]

The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] Furthermore, the linker's physicochemical properties significantly impact the overall druglikeness of the PROTAC, including its solubility, cell permeability, and metabolic stability. This guide provides a comprehensive technical overview of VHL-recruiting PROTAC linkers, focusing on their design, synthesis, and characterization.

The Mechanism of VHL-Recruiting PROTACs

VHL is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). In its natural role, VHL recognizes hydroxylated hypoxia-inducible factor 1α (HIF-1α) under normoxic conditions, leading to its ubiquitination and subsequent degradation by the proteasome. VHL-recruiting PROTACs hijack this cellular process by bringing a target protein into proximity with the VHL E3 ligase complex.

The general mechanism of action for a VHL-recruiting PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the E2 ubiquitin-conjugating enzyme, associated with the E3 ligase complex, into close proximity with the POI. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI, resulting in a polyubiquitinated target protein.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.

-

Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling a catalytic cycle of protein degradation.

Caption: General mechanism of VHL-recruiting PROTAC action.

The Critical Role of the Linker in PROTAC Design

The linker is a key determinant of a PROTAC's degradation efficiency and selectivity. Its primary functions include:

-

Facilitating Ternary Complex Formation: The linker must possess the appropriate length and flexibility to allow for the simultaneous binding of the POI and VHL ligands to their respective proteins without steric hindrance.

-

Modulating Ternary Complex Stability: The linker can influence the stability of the ternary complex through direct interactions with the POI and/or VHL, a phenomenon known as cooperativity. Positive cooperativity, where the binding of one protein increases the affinity for the other, is often associated with more potent degradation.

-

Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, permeability, and metabolic stability. For instance, polyethylene (B3416737) glycol (PEG) linkers are often incorporated to improve aqueous solubility, while more rigid linkers containing cyclic moieties like piperazine (B1678402) or piperidine (B6355638) can enhance metabolic stability and cell permeability.[5][6]

Types of VHL-Recruiting PROTAC Linkers

A variety of linker types have been employed in the design of VHL-recruiting PROTACs, each with distinct properties.

Alkyl and Ether/PEG Linkers

Alkyl chains and polyethylene glycol (PEG) chains are the most common types of linkers used in PROTAC design.

-

Alkyl Linkers: These consist of saturated hydrocarbon chains of varying lengths. They are generally hydrophobic and flexible.

-

PEG Linkers: These are composed of repeating ethylene (B1197577) glycol units. They are hydrophilic and highly flexible, which can be advantageous for improving the solubility of hydrophobic PROTACs.

The flexibility of these linkers allows them to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, high flexibility can also be a disadvantage, leading to an entropic penalty upon binding and potential off-target effects.

Rigid and Semi-Rigid Linkers

To overcome the limitations of flexible linkers, more rigid and semi-rigid linkers have been developed. These often incorporate cyclic structures such as:

-

Piperazine and Piperidine: These saturated heterocyclic rings introduce conformational constraints, reducing the flexibility of the linker. This can lead to improved binding affinity and selectivity.[5]

-

Alkynes and Triazoles: The incorporation of alkynes and the formation of triazoles via "click chemistry" also impart rigidity to the linker. Triazoles are metabolically stable and can participate in hydrogen bonding, potentially influencing ternary complex stability.[7]

The use of rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.

Data Presentation: Quantitative Analysis of Linker Effects

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on the degradation of different target proteins by VHL-recruiting PROTACs.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| 1 | PEG | 9 | >1000 | <20 | [8] |

| 2 | PEG | 12 | 250 | ~50 | [8] |

| 3 | PEG | 16 | 26 | >90 | [8] |

| 4 | PEG | 20 | 100 | ~80 | [8] |

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.

Table 2: Effect of Linker Composition on p38α Degradation

| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| NR-11a | PEG | 13 | >1000 (in BBL358 cells) | N/A | [2] |

| NR-11b | PEG | 15 | >1000 (in BBL358 cells) | N/A | [2] |

| NR-11c | PEG | 17 | ~100 (in MDA-MB-231) | >80 | [2] |

For p38α degradation, a longer PEG linker of 17 atoms was found to be effective.

Table 3: Effect of Linker Modification on hRpn13 Degradation

| PROTAC | Linker Type | DC₅₀ (µM) | Dₘₐₓ (%) | IC₅₀ (µM) | Reference |

| XL5-VHL-2 | PEG-based | 39 | 81 | ~10 | [9] |

| XL5-VHL-7 | Alkyl | 19 | 88 | ~5 | [9] |

In this study, an alkyl linker demonstrated improved potency for hRpn13 degradation compared to a PEG-based linker.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of VHL-recruiting PROTACs.

PROTAC Synthesis

The synthesis of PROTACs is a multi-step process that can be performed in solution or on a solid phase. Solid-phase synthesis is often preferred for the rapid generation of PROTAC libraries with diverse linkers.[10]

General Protocol for Solid-Phase Synthesis of a VHL-Recruiting PROTAC:

-

Immobilization of VHL Ligand:

-

Swell a suitable resin (e.g., aminomethylated polystyrene resin) in a solvent like N,N-dimethylformamide (DMF).

-

Couple a carboxylic acid-functionalized VHL ligand to the resin using a coupling agent such as HATU and a base like N,N-diisopropylethylamine (DIPEA).

-

Wash the resin extensively with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH) and dry under vacuum.

-

-

Linker Attachment:

-

Swell the VHL ligand-functionalized resin in DMF.

-

If the linker has a protecting group (e.g., Boc), deprotect it using appropriate conditions (e.g., trifluoroacetic acid in DCM for Boc).

-

Couple the desired linker building block (e.g., an amino-PEG-acid) to the deprotected amine on the VHL ligand using standard peptide coupling conditions.

-

Wash the resin as described above.

-

-

POI Ligand Coupling:

-

Deprotect the terminal functional group of the attached linker.

-

Couple a carboxylic acid-functionalized POI ligand to the deprotected linker using coupling agents.

-

Wash the resin thoroughly.

-

-

Cleavage and Purification:

-

Cleave the final PROTAC from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

-

Precipitate the crude PROTAC in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Click Chemistry for PROTAC Synthesis:

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for the final ligation step in PROTAC synthesis.[7]

-

Preparation of Precursors: Synthesize the VHL ligand with a terminal alkyne and the POI ligand with a terminal azide (B81097) (or vice versa).

-

CuAAC Reaction: React the two precursors in the presence of a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H₂O).

-

Purification: Purify the resulting triazole-linked PROTAC by chromatography.

Western Blotting for Protein Degradation

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9]

Caption: A typical experimental workflow for Western Blot analysis.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation) values.

-

Biophysical Assays for Ternary Complex Characterization

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

Surface Plasmon Resonance (SPR):

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

Protocol:

-

Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the VHL-coated surface to determine the binding affinity (K_D_) and kinetics (k_on_, k_off_) of the PROTAC-VHL interaction.

-

Ternary Complex Analysis: Inject a series of concentrations of the POI alone to confirm no direct binding to VHL. Then, inject a mixture of a fixed, saturating concentration of the PROTAC and varying concentrations of the POI over the VHL-coated surface. The resulting sensorgrams will reflect the formation of the ternary complex.

-

Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. The cooperativity (α) of the ternary complex can be calculated by comparing the affinity of the POI to the VHL-PROTAC binary complex with its affinity to VHL alone.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (K_D_, stoichiometry, enthalpy, and entropy).

Protocol:

-

Sample Preparation: Prepare solutions of the VHL complex and the POI in a matched buffer. The PROTAC is typically dissolved in the same buffer.

-

Binary Titrations: Perform two separate experiments: titrate the PROTAC into the VHL solution and titrate the PROTAC into the POI solution to determine the thermodynamics of the binary interactions.

-

Ternary Titration: To measure the affinity of the POI for the VHL-PROTAC complex, titrate the POI into a solution containing a pre-formed binary complex of VHL and the PROTAC.

-

Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters of ternary complex formation.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

AlphaLISA is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.

Protocol:

-

Reagent Preparation: Use tagged versions of the VHL complex (e.g., His-tagged) and the POI (e.g., GST-tagged). Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).

-

Assay Setup: In a microplate, mix the tagged VHL complex, the tagged POI, and the PROTAC at various concentrations.

-

Bead Addition: Add the acceptor and donor beads to the mixture.

-

Incubation and Reading: Incubate the plate in the dark. If a ternary complex is formed, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal that can be read on a plate reader.

Conclusion

The linker is a critical component of VHL-recruiting PROTACs, with a profound impact on their biological activity and pharmaceutical properties. A thorough understanding of the structure-activity relationships of different linker types is essential for the rational design of potent and selective protein degraders. This guide has provided a comprehensive overview of the key considerations in VHL-recruiting PROTAC linker design, along with detailed experimental protocols for their synthesis and characterization. By leveraging this knowledge, researchers and drug developers can accelerate the discovery and optimization of novel PROTAC-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pintorajs.vercel.app [pintorajs.vercel.app]

- 7. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 9. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of (S,R,S)-AHPC-PEG1-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG1-N3 is a key bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This molecule incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a short polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) group.[1][2] The azide functionality allows for the covalent attachment of a target protein-binding ligand (warhead) through highly efficient and bioorthogonal "click chemistry" reactions.[3]

These application notes provide detailed protocols for the use of this compound in the synthesis of PROTACs via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Additionally, it outlines the underlying biological mechanism and the general workflow for the development and validation of the resulting PROTACs.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Synonyms | VH032-PEG1-N3 | [3] |

| CAS Number | 2101200-09-1 | [1] |

| Molecular Formula | C₂₆H₃₅N₇O₅S | [1] |

| Molecular Weight | 557.67 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | DMSO: 100 mg/mL (179.32 mM) (ultrasonication may be required) | [3] |

| Water: < 0.1 mg/mL (insoluble) | [3] | |

| Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. | [3] |

Note: For in vivo experiments, it is recommended to prepare fresh solutions. A suggested solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

The PROTAC Mechanism: Hijacking the VHL E3 Ligase Pathway

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

Experimental Protocols: PROTAC Synthesis

The azide group of this compound allows for its conjugation to a warhead containing a terminal alkyne (for CuAAC) or a strained alkyne like dibenzocyclooctyne (DBCO) (for SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic, necessitating careful purification of the final product.

Materials:

-

This compound

-

Alkyne-functionalized warhead

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-chelating ligand to improve efficiency and reduce cytotoxicity)

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized warhead in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

(Optional) Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add this compound (1.0 equivalent) and the alkyne-functionalized warhead (1.0-1.2 equivalents).

-

Add the reaction solvent to achieve a final concentration of 1-10 mM.

-

(Optional) If using THPTA, add it to the reaction mixture at a final concentration of 5 times the copper concentration.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.

-

-

Reaction Conditions:

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by LC-MS.

-

-

Purification:

-

Upon completion, purify the PROTAC product using reverse-phase HPLC to remove the copper catalyst and unreacted starting materials.

-

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio (Azide:Alkyne) | 1:1.2 |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

| Typical Yield | >70% |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry reaction is ideal for biological applications as it avoids the use of a cytotoxic catalyst.

Materials:

-

This compound

-

DBCO-functionalized warhead

-

Biocompatible solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the DBCO-functionalized warhead in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add this compound (1.0-1.5 equivalents) and the DBCO-functionalized warhead (1.0 equivalent).

-

Add the reaction solvent. The final concentration of DMSO should be kept below 20% if working with biological molecules to avoid denaturation.

-

-

Reaction Conditions:

-

Purification:

-

Purify the PROTAC product using reverse-phase HPLC.

-

Quantitative Data (Representative):

| Parameter | Value |

| Reactant Ratio (Azide:DBCO) | 1.2:1 |

| Reaction Time | 4 hours |

| Temperature | Room Temperature |

| Typical Yield | >80% |

PROTAC Development and Validation Workflow

The development of a novel PROTAC is a multi-step process that involves synthesis, biochemical and cellular characterization, and validation of the mechanism of action.

Key Validation Experiments

-

Ternary Complex Formation: Biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can be used to confirm and quantify the formation of the POI-PROTAC-VHL ternary complex.[7]

-

Target Protein Degradation: The most common method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein.

-

Western Blotting: A standard technique to visualize and semi-quantify the decrease in target protein levels in response to PROTAC treatment.

-

ELISA: A more quantitative method for measuring target protein concentration.

-

Mass Spectrometry-based Proteomics: Provides an unbiased and global view of protein level changes, allowing for the assessment of both on-target degradation and potential off-target effects.

-

-

Cellular Potency: Dose-response experiments are performed to determine the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[8]

-

Mechanism of Action:

-

Ubiquitination Assays: To confirm that the PROTAC induces ubiquitination of the target protein.

-

Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.

-

Conclusion

This compound is a versatile and valuable building block for the synthesis of VHL-based PROTACs. Its azide functionality enables the efficient and modular assembly of PROTAC libraries using click chemistry. The detailed protocols and workflow provided in these application notes are intended to guide researchers in the successful design, synthesis, and validation of novel protein degraders for therapeutic and research applications. The careful selection of the appropriate click chemistry reaction and rigorous validation of the resulting PROTACs are essential for the development of potent and selective targeted protein degraders.

References

- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S,R,S)-AHPC-PEG1-N3 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG1-N3 is a synthetic E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG1) linker that terminates in a reactive azide (B81097) (-N3) group.[1][2][3][4] This terminal azide enables the covalent conjugation of this compound to a target protein ligand functionalized with an alkyne group, employing the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] This modular approach facilitates the rapid synthesis of diverse PROTAC libraries for targeted protein degradation studies.[5][6][7]

The resulting PROTAC molecule is designed to simultaneously bind to a target protein of interest (POI) and the VHL E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The "click chemistry" platform offers a robust and high-yielding method for the synthesis of these bifunctional molecules.[8]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C28H40N8O6S | Inferred from structure |

| Molecular Weight | 616.73 g/mol | Inferred from structure |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in DMSO, DMF | General observation for similar compounds |

| Storage | Store at -20°C or -80°C | [1] |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol details the procedure for conjugating this compound to an alkyne-functionalized protein of interest (POI) ligand to synthesize a PROTAC.

Materials

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vial

Equipment

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for product characterization

Experimental Workflow

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO (e.g., 10 mM).

-

Prepare a stock solution of CuSO4 in deionized water (e.g., 50 mM).

-

Prepare a stock solution of THPTA or TBTA in a suitable solvent (e.g., 50 mM in DMSO/water).

-

Freshly prepare a stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

-

-

Reaction Setup:

-

In a reaction vial, add the this compound solution (1.0 eq).

-

Add the alkyne-functionalized POI ligand solution (1.0-1.2 eq).

-